molecular formula C9H11ClO B2876864 1-(4-Chloro-3-methylphenyl)ethanol CAS No. 102877-28-1

1-(4-Chloro-3-methylphenyl)ethanol

Cat. No.: B2876864
CAS No.: 102877-28-1
M. Wt: 170.64
InChI Key: XWAYAABIWOTNCD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Chloro-3-methylphenyl)ethanol is an organic compound with the molecular formula C9H11ClO. It is a derivative of phenylethanol, where the phenyl ring is substituted with a chlorine atom at the fourth position and a methyl group at the third position. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(4-Chloro-3-methylphenyl)ethanol can be synthesized through several methods. One common method involves the reduction of 1-(4-Chloro-3-methylphenyl)ethanone using a reducing agent such as sodium borohydride or lithium aluminum hydride. The reaction typically takes place in an inert solvent like tetrahydrofuran or ethanol under controlled temperature conditions.

Industrial Production Methods: In industrial settings, the production of this compound often involves catalytic hydrogenation of the corresponding ketone. This process is carried out in the presence of a metal catalyst such as palladium on carbon or platinum oxide, under high pressure and temperature conditions to achieve high yields.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Chloro-3-methylphenyl)ethanol undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form 1-(4-Chloro-3-methylphenyl)ethanone using oxidizing agents like chromium trioxide or potassium permanganate.

    Reduction: The compound can be further reduced to form the corresponding alkane, 1-(4-Chloro-3-methylphenyl)ethane, using strong reducing agents.

    Substitution: The hydroxyl group can be substituted with other functional groups through reactions with reagents like thionyl chloride or phosphorus tribromide.

Common Reagents and Conditions:

    Oxidation: Chromium trioxide in acetic acid or potassium permanganate in aqueous solution.

    Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in tetrahydrofuran.

    Substitution: Thionyl chloride in dichloromethane or phosphorus tribromide in ether.

Major Products Formed:

    Oxidation: 1-(4-Chloro-3-methylphenyl)ethanone.

    Reduction: 1-(4-Chloro-3-methylphenyl)ethane.

    Substitution: Various substituted derivatives depending on the reagent used.

Scientific Research Applications

1-(4-Chloro-3-methylphenyl)ethanol has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and as a solvent in certain industrial processes.

Comparison with Similar Compounds

    1-(4-Chlorophenyl)ethanol: Lacks the methyl group at the third position, which can influence its reactivity and biological activity.

    1-(3-Methylphenyl)ethanol:

    1-(4-Chloro-3-methylphenyl)ethanone: The ketone analog, which has different reactivity and applications compared to the alcohol.

Uniqueness: 1-(4-Chloro-3-methylphenyl)ethanol is unique due to the presence of both chlorine and methyl substituents on the phenyl ring, which confer distinct chemical and biological properties

Properties

IUPAC Name

1-(4-chloro-3-methylphenyl)ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11ClO/c1-6-5-8(7(2)11)3-4-9(6)10/h3-5,7,11H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWAYAABIWOTNCD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C(C)O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11ClO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.